7-Methyl-alpha-ethyltryptamine is a synthetic compound belonging to the tryptamine family, which is characterized by its structural relationship to serotonin. It was first synthesized by researchers at Upjohn in the early 1960s. This compound exhibits pharmacological effects similar to those of alpha-ethyltryptamine but is reported to be significantly more potent as both a serotonin releasing agent and a monoamine oxidase inhibitor. Its chemical formula is with a molar mass of approximately .
7-Methyl-alpha-ethyltryptamine is classified as a substituted tryptamine, which are compounds derived from tryptophan that have undergone various modifications. It is closely related to alpha-ethyltryptamine and shares similar psychoactive properties. The compound's classification falls under psychoactive substances due to its ability to influence serotonin levels in the brain, which can lead to various psychological effects.
The synthesis of 7-methyl-alpha-ethyltryptamine can be achieved through several methods, primarily involving the modification of tryptamine derivatives. One common approach includes:
This method allows for the introduction of the methyl group at the seventh position of the indole structure, essential for the compound's activity.
The molecular structure of 7-methyl-alpha-ethyltryptamine features a tryptamine backbone modified by a methyl group at the seventh carbon and an ethyl group at the alpha position. The structure can be represented in various formats:
CC(C)C1=CC2=C(N1)C(=C(C=C2)N(C)C)C=C
The three-dimensional conformation of the molecule plays a crucial role in its interaction with biological receptors .
7-Methyl-alpha-ethyltryptamine undergoes several chemical reactions typical of tryptamines:
These reactions highlight both its therapeutic potential and risks associated with misuse.
The mechanism of action for 7-methyl-alpha-ethyltryptamine primarily involves:
This dual action contributes to its psychoactive effects.
7-Methyl-alpha-ethyltryptamine exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and potential applications .
While research on 7-methyl-alpha-ethyltryptamine is limited compared to other psychoactive compounds, it has potential applications in:
Given its potency as a monoamine oxidase inhibitor, caution is warranted in exploring its therapeutic uses due to potential side effects associated with high doses .
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8